molecular formula C26H25NO2 B2682275 [4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone CAS No. 339019-98-6

[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

Cat. No. B2682275
CAS RN: 339019-98-6
M. Wt: 383.491
InChI Key: XWHXKKJAIPNYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use as a research tool in the field of neuroscience. This compound has been found to have a high affinity for the cannabinoid receptor CB1, which is located primarily in the brain and central nervous system. The purpose of

Scientific Research Applications

Synthesis and Imaging Agents

The chemical compound 4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone has been explored for its potential in various scientific applications, including the synthesis of imaging agents for diseases like Parkinson's. A notable study involved the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. The process achieved high radiochemical yield and purity, indicating the compound's utility in developing diagnostic tools (Min Wang et al., 2017).

Heterocyclic Chemistry

The compound has also been a focus in the field of heterocyclic chemistry, where researchers have examined its isomorphous structures to understand the chlorine-methyl exchange rule. This research contributes to our understanding of molecular disorder and isomorphism, which are crucial for the development of new materials and drugs (V. Rajni Swamy et al., 2013).

Organic Synthesis

Its applications extend to organic synthesis, where it has been utilized in the simultaneous double C2/C3 functionalization of quinoline, showcasing a method for efficiently creating complex molecules with potential pharmacological activities (K. Belyaeva et al., 2018).

Anti-inflammatory and Anti-tumor Agents

The compound has been part of studies aiming to develop anti-inflammatory and anti-tumor agents. For instance, derivatives of this compound have shown potential as p38 MAP kinase inhibitors, offering a new approach to treating inflammation and possibly cancer (E. Ottosen et al., 2003).

Antimicrobial Agents

Furthermore, its derivatives have been evaluated for antimicrobial properties, contributing to the search for new antibiotics. This research highlights the compound's versatility and potential as a backbone for developing treatments against bacterial and fungal infections (B. Reddy & V. P. Reddy, 2016).

properties

IUPAC Name

[4-(4-methylbenzoyl)-1-phenylpyrrolidin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-18-8-12-20(13-9-18)25(28)23-16-27(22-6-4-3-5-7-22)17-24(23)26(29)21-14-10-19(2)11-15-21/h3-15,23-24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHXKKJAIPNYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

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